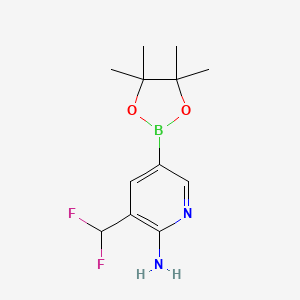![molecular formula C8H12BF4K B13513415 Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is a chemical compound with the molecular formula C8H12BF4K. It is known for its unique structure, which includes a spirocyclic heptane ring and a trifluoroborate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide typically involves the reaction of a spirocyclic heptane derivative with a trifluoroborate salt. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the boranuide complex. The reaction mixture is then purified to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: It can be reduced to yield simpler boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while substitution reactions can produce a wide range of functionalized boron compounds .
Scientific Research Applications
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique boron-containing structure.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide exerts its effects involves the interaction of the boranuide group with various molecular targets. In biological systems, it may interact with cellular components to facilitate imaging or therapeutic effects. The trifluoroborate group is particularly reactive, allowing for the formation of stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(spiro[3.3]heptan-2-ylmethyl)borate
- Potassium trifluoro(6-fluorospiro[3.3]heptan-2-yl)methylborate
Uniqueness
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is unique due to its specific spirocyclic structure and the presence of both fluorine and boron atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and material science .
Properties
Molecular Formula |
C8H12BF4K |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide |
InChI |
InChI=1S/C8H12BF4.K/c10-7-3-8(4-7)1-6(2-8)5-9(11,12)13;/h6-7H,1-5H2;/q-1;+1 |
InChI Key |
GIEMBXHNMFSXCP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)
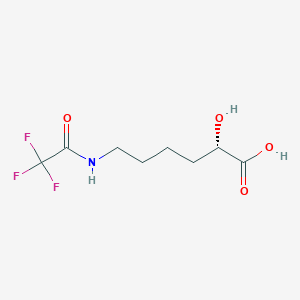


![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)

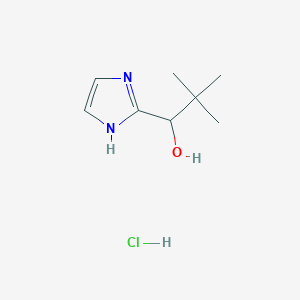
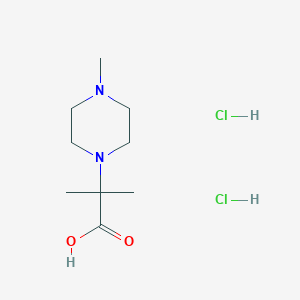
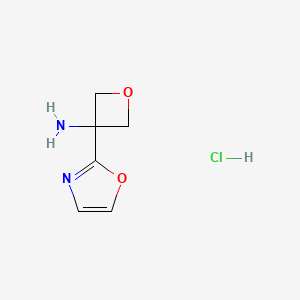
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)

